1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy-
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Overview
Description
1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a fluorophenyl group, a piperidinyl group, and a methoxy group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Fluoroindoles: Compounds with fluorine atoms that exhibit unique biological activities, such as antiviral and anticancer properties.
Uniqueness
1H-Indole, 1-(1-(2-(4-fluorophenyl)ethyl)-4-piperidinyl)-2,3-dihydro-6-methoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its potential for therapeutic applications by improving its binding affinity and selectivity for certain molecular targets.
Properties
CAS No. |
214616-13-4 |
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Molecular Formula |
C22H27FN2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-6-methoxy-2,3-dihydroindole |
InChI |
InChI=1S/C22H27FN2O/c1-26-21-7-4-18-9-15-25(22(18)16-21)20-10-13-24(14-11-20)12-8-17-2-5-19(23)6-3-17/h2-7,16,20H,8-15H2,1H3 |
InChI Key |
FGXRDDFWYKULPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCN2C3CCN(CC3)CCC4=CC=C(C=C4)F)C=C1 |
Origin of Product |
United States |
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